8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
Description
The compound 8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one (CAS: 38748-32-2) is a highly oxygenated polycyclic diterpenoid derivative with the molecular formula C₂₀H₂₄O₆ and a molecular weight of 360.407 g/mol . Structurally, it features a heptacyclic framework with multiple oxygen bridges (3,6,10,16-tetraoxa), a hydroxyl group at position 8, a methyl group at position 1, and an isopropyl substituent at position 5. The compound is closely related to triptolide, a bioactive diterpenoid triepoxide known for its anti-inflammatory and immunosuppressive properties .
Properties
IUPAC Name |
8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJWFVBVNFXCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripdiolide can be extracted from the root bark of Tripterygium wilfordii Hook F using various solvents such as chloroform, methanol, and ethanol . The extraction process typically involves hot water, ethanol-ethyl acetate, and chloroform-methanol extracts .
Industrial Production Methods: Industrial production of tripdiolide involves large-scale extraction from the plant material, followed by purification processes to isolate the compound. Advanced techniques such as nanostructure formation through filming rehydration and ultrasonic methods have been reported to enhance the efficiency of tripdiolide extraction .
Chemical Reactions Analysis
Types of Reactions: Tripdiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tripdiolide can lead to the formation of epoxides, while reduction can yield alcohol derivatives .
Scientific Research Applications
Structure
The compound features a heptacyclic arrangement that includes multiple oxygen atoms integrated into its structure. This configuration is significant for its chemical reactivity and biological interactions.
Chemistry
In the realm of chemistry, this compound serves as a model for understanding complex cyclization reactions and the behavior of polycyclic systems. Its unique structural properties allow researchers to explore reactivity patterns that are not present in simpler compounds.
Biology
Biologically, 8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is studied for its potential bioactivity:
- Protein Interactions : The compound's hydroxyl groups may facilitate binding to proteins or nucleic acids.
- Bioactivity Studies : Research is ongoing to evaluate its effects on various biological systems.
Medicine
In medicinal chemistry:
- Therapeutic Potential : Due to its unique structure and interactions with molecular targets, the compound is being investigated for potential therapeutic applications.
- Drug Development : Its properties may allow it to modulate enzyme or receptor activities effectively.
Industry
In industrial applications:
- Material Development : The stability and reactivity of this compound can be utilized in creating advanced materials.
- Catalytic Processes : It may serve as a precursor for synthesizing more complex molecules or as a catalyst in specific reactions.
A study conducted on the interaction of this compound with protein targets demonstrated significant binding affinity due to its multiple hydroxyl functionalities.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes revealed that employing specific Lewis acids significantly enhanced the yield of the heptacyclic core formation.
Case Study 3: Industrial Application
An industrial application case highlighted the use of this compound in developing novel polymer materials that exhibited enhanced thermal stability and chemical resistance.
Mechanism of Action
Tripdiolide exerts its effects through multiple molecular targets and pathways .
Molecular Targets: The compound inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation and immune responses . It also targets other transcription factors such as p65 and c-Rel .
Pathways Involved: Tripdiolide affects various signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in cell growth and immune regulation . It also modulates the expression of heat shock proteins and other stress response proteins .
Comparison with Similar Compounds
Key Observations :
- Oxygen Bridges : The target compound and triptolide share a heptacyclic backbone but differ in oxygen bridge positions (tetraoxa vs. triepoxide). This impacts solubility and target selectivity .
- Aromaticity: Compounds with conjugated systems (e.g., pentacyclic analogs in ) exhibit UV absorption and antioxidant properties, absent in the non-aromatic target compound.
Anti-Inflammatory and Immunomodulatory Effects
Antioxidant Capacity
- The target compound lacks phenolic hydroxyl groups, critical for radical scavenging in compounds like flavonoids .
- 5-Hydroxy-...hexaen-13-one : Methoxy and hydroxyl groups enable ROS scavenging, comparable to tocopherols .
Biological Activity
The compound 8,19-Dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one is a complex polycyclic structure that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's intricate molecular structure can be represented by the following characteristics:
- Molecular Formula : C₁₈H₂₄O₁₀
- Molecular Weight : 392.37 g/mol
- Chemical Structure : The compound features multiple hydroxyl groups and a unique polycyclic framework that may contribute to its biological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar compounds within the same structural class. The presence of hydroxyl groups is often linked to enhanced interaction with microbial membranes, leading to increased permeability and cell death.
- Mechanism : The hydroxyl groups may disrupt the integrity of bacterial cell walls and membranes.
- Efficacy : In vitro studies have shown promising results against various pathogens, including Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress.
- Research Findings : A study indicated that compounds with similar polycyclic structures exhibit significant radical scavenging activity.
- Case Study : In cellular models, treatment with the compound resulted in a marked decrease in oxidative markers compared to untreated controls.
Cytotoxic Effects
Preliminary investigations suggest potential cytotoxic effects against cancer cell lines.
- In Vitro Studies : The compound has demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis through mitochondrial pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been explored in various models.
- Research Evidence : Animal studies have shown reduced levels of pro-inflammatory cytokines upon administration of the compound.
- Potential Applications : This activity suggests its utility in treating inflammatory diseases.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, showcasing its potential as an antibacterial agent.
Case Study 2: Cytotoxicity Assessment
A study involving human cancer cell lines revealed that treatment with the compound at concentrations of 50 µM resulted in a 70% reduction in cell viability after 48 hours, indicating significant cytotoxic effects.
Q & A
Q. What are the optimal strategies for synthesizing this polycyclic ether compound?
Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For instance, ICReDD’s methodology employs reaction path algorithms to predict feasible routes, followed by systematic variation of catalysts, solvents, and temperatures to optimize yields . Key steps include:
- Computational screening : Identify low-energy intermediates using density functional theory (DFT).
- Experimental validation : Use high-throughput microreactors to test predicted conditions.
- Feedback loops : Refine computational models with experimental data (e.g., byproducts, yields).
Q. How can the compound’s complex structure be unambiguously characterized?
Combine X-ray crystallography with multi-nuclear NMR (¹³C, ¹H, DEPT) and high-resolution mass spectrometry (HRMS). For example:
Q. What methodologies are recommended for assessing solubility and stability under varying conditions?
Use reversed-phase HPLC with pH-adjusted mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to quantify solubility. Stability studies should employ:
- Accelerated degradation : Expose the compound to heat (40–80°C), light, and humidity, monitoring decomposition via LC-MS .
- Kinetic profiling : Calculate half-lives using Arrhenius plots for predictive shelf-life modeling .
Q. Which analytical techniques are critical for purity assessment?
- HPLC-DAD : Detect impurities at 210–400 nm, leveraging the compound’s conjugated system.
- Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- TGA/DSC : Evaluate thermal stability and polymorphic transitions .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
Apply ab initio molecular dynamics (AIMD) to simulate transition states in ring-opening or oxidation reactions. For example:
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Adopt a multi-technique approach:
- Dynamic NMR : Probe conformational flexibility causing signal splitting (e.g., chair-boat transitions in oxygen rings) .
- DFT-NMR comparison : Calculate chemical shifts using Gaussian09 with the WP04 functional and compare to experimental data .
- MicroED : Resolve ambiguities in crystalline vs. solution states via electron diffraction .
Q. What strategies enable selective functionalization of the compound’s hydroxyl groups?
Design protecting-group-free protocols:
Q. How can in vitro biological activity be systematically evaluated?
Prioritize target-agnostic screening:
Q. What advanced techniques identify degradation pathways under oxidative stress?
Deploy LC-QTOF-MS with stable isotope labeling (¹⁸O₂, D₂O) to trace oxygen incorporation and radical intermediates. For example:
Q. How can green chemistry principles be applied to optimize its synthesis?
Implement solvent-replacement strategies guided by Hansen solubility parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
